2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a piperazine core substituted with a 3-methoxyphenyl group at the 4-position and linked via an acetamide bridge to a 1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-14-4-2-3-13(11-14)20-8-6-19(7-9-20)12-15(21)18-16-17-5-10-23-16/h2-5,10-11H,6-9,12H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJAGZNHUUCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328789 | |
| Record name | 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879626-61-6 | |
| Record name | 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyaniline with ethylene glycol to form 1-(3-methoxyphenyl)piperazine.
Acetamide Formation: The piperazine intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(1-(3-methoxyphenyl)piperazin-4-yl)acetamide.
Thiazole Ring Introduction: Finally, the chloroacetamide derivative is reacted with 2-aminothiazole to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of 2-[4-(3-hydroxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide.
Reduction: Formation of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. It has been shown to act as an antagonist of alpha1-adrenergic receptors . This interaction leads to the inhibition of receptor activity, which can result in various physiological effects such as vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
Substituent Position : The 3-methoxy group on the phenyl ring (target compound) contrasts with 4-methoxy or 4-chloro substituents in analogs . Meta-substitution may influence receptor binding due to steric and electronic effects compared to para-substituted derivatives.
Thiazole Modifications : Substitution at the 4-position of the thiazole ring (e.g., p-tolyl in Compound 13) enhances molecular weight and lipophilicity compared to the unsubstituted thiazole in the target compound.
Pharmacological and Functional Comparisons
Enzyme Inhibition Potential
- MMP Inhibition : Analogs like Compound 13 (4-methoxyphenyl-piperazine, p-tolyl-thiazole) exhibit matrix metalloproteinase (MMP) inhibitory activity, critical in inflammation and cancer . The target compound’s 3-methoxy substitution may reduce MMP affinity compared to para-substituted analogs due to altered spatial orientation.
- COX/LOX Modulation : Thiazole-acetamide derivatives with hydroxy/methoxy groups (e.g., compound 6a in ) show cyclooxygenase/lipoxygenase (COX/LOX) inhibition. The target’s 3-methoxy group could similarly modulate arachidonic acid pathways but with distinct efficacy.
Antimicrobial Activity
- Piperazine-thiazole hybrids such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 49 ) demonstrate antifungal activity. The absence of a sulfonyl group in the target compound may limit its antifungal potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
